![molecular formula C12H13ClF3NO3 B2549138 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide CAS No. 2411287-74-4](/img/structure/B2549138.png)
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a critical mediator of B-cell development and function. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Mecanismo De Acción
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide inhibits BTK by binding to the enzyme's active site, preventing its activation and downstream signaling. BTK is a critical mediator of B-cell receptor signaling, which is essential for B-cell development and function. Inhibition of BTK by 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide results in decreased proliferation and survival of B-cell malignancies.
Biochemical and Physiological Effects:
In preclinical studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to decrease the proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide also enhances the activity of other anti-cancer agents, such as venetoclax and rituximab. Additionally, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been shown to have minimal effects on T-cell function, suggesting a favorable safety profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its potent inhibition of BTK and downstream signaling pathways, which makes it an attractive candidate for the treatment of B-cell malignancies. However, one limitation of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide is its specificity for BTK, which may limit its efficacy in certain types of B-cell malignancies that do not rely on BTK signaling.
Direcciones Futuras
For 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide include further evaluation in clinical trials for the treatment of B-cell malignancies, as well as investigation of its potential in combination with other anti-cancer agents. Additionally, studies are needed to determine the optimal dosing and scheduling of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide in order to maximize its efficacy and minimize toxicity. Finally, further research is needed to identify potential biomarkers of response to 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide, which may help to identify patients who are most likely to benefit from treatment.
Métodos De Síntesis
The synthesis of 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide involves several steps, including the reaction of 2-chloro-N-(2-hydroxyethyl)acetamide with 2-methoxy-6-(trifluoromethoxy)benzaldehyde to form 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]acetamide. This intermediate is then treated with propionyl chloride to yield 2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these studies, 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B-cell malignancies. 2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and rituximab.
Propiedades
IUPAC Name |
2-chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClF3NO3/c1-7(13)11(18)17-6-8-9(19-2)4-3-5-10(8)20-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXBSCJAXZXXJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=C(C=CC=C1OC(F)(F)F)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[[2-methoxy-6-(trifluoromethoxy)phenyl]methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

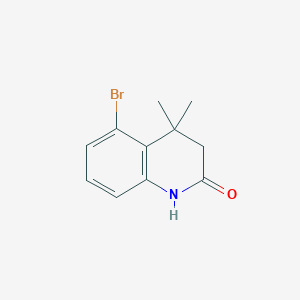
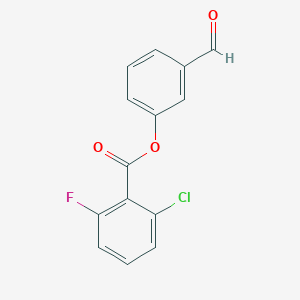
![3-(1,3-Benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2549057.png)
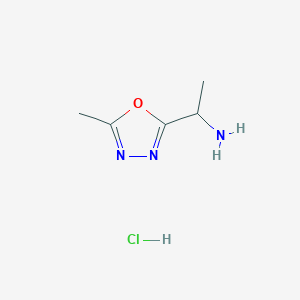
![7-Tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2549060.png)
![N-benzyl-2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2549062.png)
![1-[(1R,8S)-9-Azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-yl]-2-chloropropan-1-one](/img/structure/B2549065.png)
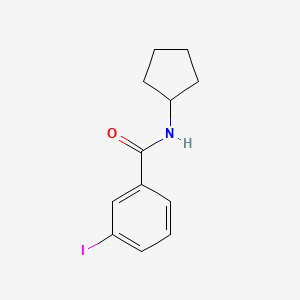
![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)
![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)
![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)
![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)
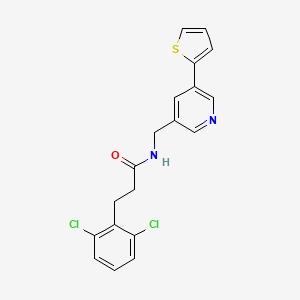
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)